molecular formula C21H25N3O2S B2684362 Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- (9CI) CAS No. 605629-37-6

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- (9CI)

Cat. No.: B2684362
CAS No.: 605629-37-6
M. Wt: 383.51
InChI Key: TUKAOSWIFISRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- (9CI) is a complex organic compound that features a piperidine ring substituted with a benzimidazole moiety and a sulfonyl group attached to a trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized at the 4-position with a benzimidazole group through nucleophilic substitution reactions. The sulfonyl group can be introduced using sulfonation reactions with appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve crystallization, distillation, or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzimidazole moiety can bind to nucleic acids or proteins, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

    Benzimidazole derivatives: Compounds with the benzimidazole moiety but different functional groups attached.

    Sulfonyl compounds: Compounds with sulfonyl groups attached to various aromatic rings.

Uniqueness

The uniqueness of piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- lies in its combination of structural features. The presence of the piperidine ring, benzimidazole moiety, and sulfonyl group in a single molecule provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-14-12-15(2)20(16(3)13-14)27(25,26)24-10-8-17(9-11-24)21-22-18-6-4-5-7-19(18)23-21/h4-7,12-13,17H,8-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKAOSWIFISRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.